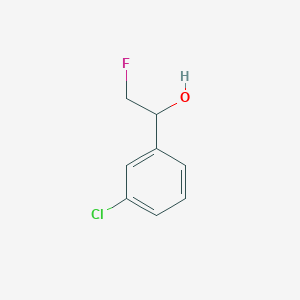

1-(3-Chlorophenyl)-2-fluoroethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chlorophenyl)-2-fluoroethan-1-ol, also known as CPFE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a fluorinated alcohol that has been synthesized using various methods, and has been found to have a range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Chlorine and Fluorine Substitution in Chemical Compounds

The study of chlorine and fluorine substitutions in chemical compounds, such as 1-(3-Chlorophenyl)-2-fluoroethan-1-ol, focuses on understanding the impact of these substitutions on molecular behavior and interactions. For instance, Rondino et al. (2016) explored the conformational landscape of various halogenated compounds, including (S)-1-(4-chlorophenyl)ethanol, highlighting the influence of chlorine atom presence on electron density and intermolecular interactions in aromatic systems. Their findings emphasize the subtle yet significant effects of halogenation on chemical properties and the potential for chiral discrimination in spectroscopic analysis (Rondino et al., 2016).

Structural and Conformational Studies

Anderson et al. (1984) conducted structural studies on azolylmethanes, revealing the conformational preferences and intramolecular interactions in halogenated compounds, including the analysis of benzyl and tert-butyl groups in various configurations. Their research provides a foundation for understanding the structural dynamics and activity of halogenated compounds, aiding in the rationalization of their biological and chemical behavior (Anderson et al., 1984).

Fluorescent pH Sensors

Yang et al. (2013) demonstrated the development of a heteroatom-containing organic fluorophore, showcasing the potential of halogenated compounds in creating sensitive and versatile fluorescent pH sensors. Their work underscores the innovative applications of fluorinated compounds in environmental and analytical chemistry, providing tools for detecting pH changes with high specificity and reversibility (Yang et al., 2013).

Advanced Material Design

Najiya et al. (2014) explored the molecular structure and properties of halogenated compounds for potential use in advanced materials, such as nonlinear optics (NLO). Their research on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one highlights the significant hyperpolarizability of these compounds, suggesting their utility in designing materials with enhanced electronic and optical properties (Najiya et al., 2014).

Organic Synthesis and Catalysis

The field of organic synthesis and catalysis also benefits from the study of halogenated compounds like 1-(3-Chlorophenyl)-2-fluoroethan-1-ol. For example, research by Nakamura and Uneyama (2007) on the fluoride ion-catalyzed 1,2-desilylative defluorination processes showcases the utility of chloro- and fluoro-substituted compounds in synthetic chemistry, offering pathways to synthesize complex molecules with high precision and efficiency (Nakamura & Uneyama, 2007).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

It is likely that this compound interacts with its targets in a manner similar to other structurally related compounds .

Biochemical Pathways

Based on the structural similarity to other compounds, it may be involved in various biochemical reactions .

Pharmacokinetics

Similar compounds have been studied for their metabolic pathways .

Result of Action

Similar compounds have been found to have various biological activities .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-2-fluoroethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIJUQCBPARCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CF)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2562341.png)

![2-(4-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2562344.png)

![N-(4-bromophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2562348.png)

![(2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile](/img/structure/B2562350.png)

![N~4~-(4-fluorophenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2562353.png)

![2-benzamido-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2562356.png)